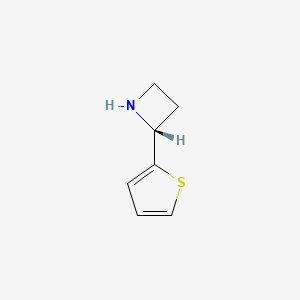
(R)-2-(Thiophen-2-yl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Thiophen-2-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine core. Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of a thiophene ring imparts unique electronic and steric properties to the molecule. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Thiophen-2-yl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and azetidine.
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of ®-2-(Thiophen-2-yl)azetidine may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: To achieve the desired stereochemistry.
Purification Techniques: Such as recrystallization and chromatography to isolate the pure enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Thiophen-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azetidine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Amines: From reduction of the azetidine ring.
Substituted Azetidines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Building Block: ®-2-(Thiophen-2-yl)azetidine serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.
Medicine
Drug Development:
Industry
Materials Science: The compound’s electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of ®-2-(Thiophen-2-yl)azetidine involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds or ionic interactions. These interactions influence the compound’s biological activity and its ability to modulate specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Thiophen-2-yl)azetidine: The enantiomer of ®-2-(Thiophen-2-yl)azetidine, with different stereochemistry.
2-(Furan-2-yl)azetidine: A similar compound with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)azetidine: A similar compound with a pyridine ring instead of a thiophene ring.
Uniqueness
®-2-(Thiophen-2-yl)azetidine is unique due to its specific stereochemistry and the presence of the thiophene ring, which imparts distinct electronic properties. These features make it valuable in applications requiring chiral specificity and unique electronic characteristics.
Propriétés
Formule moléculaire |
C7H9NS |
|---|---|
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
(2R)-2-thiophen-2-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2/t6-/m1/s1 |
Clé InChI |
ABDXALOYXTXLSK-ZCFIWIBFSA-N |
SMILES isomérique |
C1CN[C@H]1C2=CC=CS2 |
SMILES canonique |
C1CNC1C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
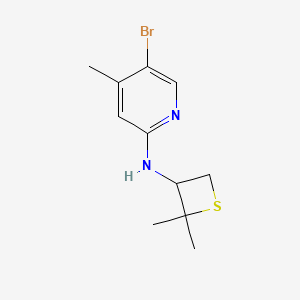
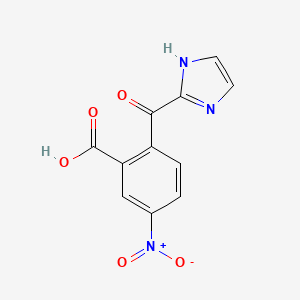
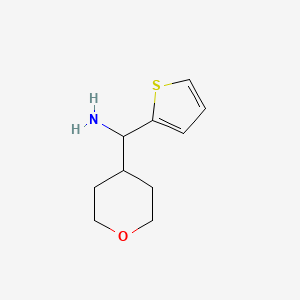
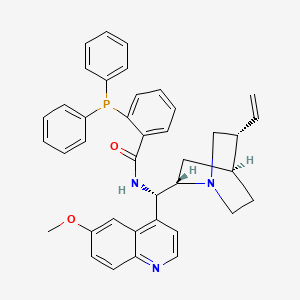
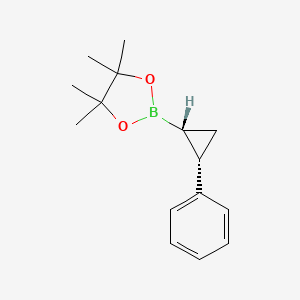
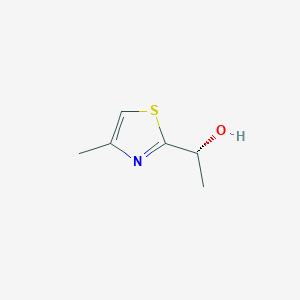
![(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B12946148.png)
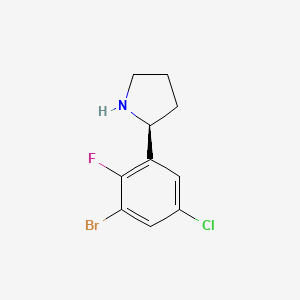
![2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline](/img/structure/B12946156.png)
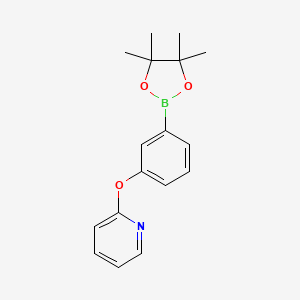
![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)
